molecular formula C11H12O3 B3020500 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 103986-79-4

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B3020500
CAS No.: 103986-79-4
M. Wt: 192.214
InChI Key: VXICHYRRWIXYGD-UHFFFAOYSA-N
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Description

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylic acid group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, inert atmosphere.

    Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXICHYRRWIXYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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